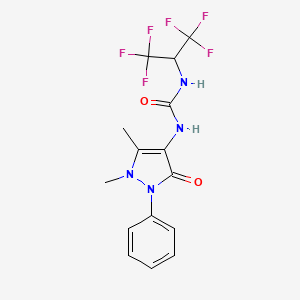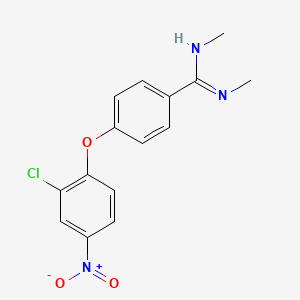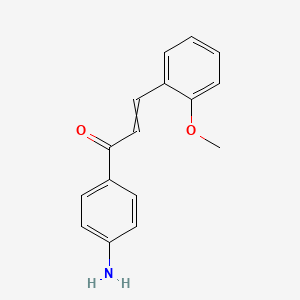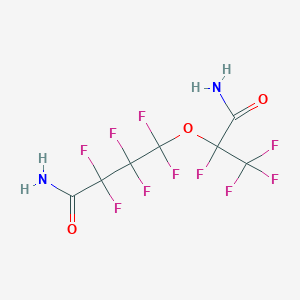
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with phenyl and dimethyl groups, and a urea moiety attached to a hexafluoropropyl group. Its distinct structure makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, such as acetylacetone, in the presence of an acid catalyst.
Substitution Reactions: The phenyl and dimethyl groups are introduced through electrophilic aromatic substitution reactions.
Urea Formation: The urea moiety is formed by reacting the pyrazole derivative with an isocyanate, such as hexafluoropropyl isocyanate, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient catalysts and purification techniques.
化学反応の分析
Types of Reactions
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexafluoropropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hexafluoropropyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
類似化合物との比較
Similar Compounds
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(2,2,2-trifluoroethyl)urea: Similar structure but with a trifluoroethyl group instead of a hexafluoropropyl group.
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methyl)urea: Contains a methyl group instead of a hexafluoropropyl group.
Uniqueness
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea is unique due to the presence of the hexafluoropropyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C15H14F6N4O2 |
|---|---|
分子量 |
396.29 g/mol |
IUPAC名 |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea |
InChI |
InChI=1S/C15H14F6N4O2/c1-8-10(11(26)25(24(8)2)9-6-4-3-5-7-9)22-13(27)23-12(14(16,17)18)15(19,20)21/h3-7,12H,1-2H3,(H2,22,23,27) |
InChIキー |
RUNPYPREXUBKFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide](/img/structure/B12469475.png)


![3-{[(3-{[(3-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12469486.png)

![7-Bromo-6-chloro-3H-imidazo[4,5-C]pyridine](/img/structure/B12469493.png)
![2-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12469497.png)
![5-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B12469498.png)

![2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B12469548.png)
![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12469553.png)
![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12469556.png)
